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Compound of Interest

Compound Name: F0045(S)

Cat. No.: B15563857 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the X-ray crystallographic analysis of the

complex formed between the small molecule inhibitor F0045(S) and influenza A virus

hemagglutinin (HA), specifically the H1 subtype from the A/Puerto Rico/8/1934 strain (H1/PR8).

The provided methodologies are based on established protein crystallography techniques and

the specific data available for the F0045(S)-HA complex structure.

Data Presentation
The crystallographic data for the F0045(S)-H1/PR8 HA complex provide a high-resolution view

of the binding interaction. A summary of the data collection and refinement statistics is

presented in Table 1. This data is essential for assessing the quality of the crystal structure.

Table 1: Data Collection and Refinement Statistics for F0045(S)-H1/PR8 HA Complex
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Data Collection Refinement

PDB ID 6WCR Resolution (Å) 2.68

Space group P 21 21 21 R-work 0.220

Cell dimensions R-free 0.246

a, b, c (Å) 85.2, 125.4, 175.6 No. of atoms

α, β, γ (°) 90, 90, 90 Protein 3898

Ligand 32

Water 145

Wavelength (Å) 0.979 B-factors

Protein 55.6

Ligand 52.3

Water 45.8

Completeness (%) 99.9 R.m.s. deviations

Bond lengths (Å) 0.004

Bond angles (°) 0.78

Experimental Protocols
The following sections outline the key experimental procedures for obtaining and analyzing the

crystal structure of the F0045(S)-hemagglutinin complex.

Protein Expression and Purification
The hemagglutinin from the influenza A virus (A/Puerto Rico/8/1934 H1N1) is expressed using

a baculovirus expression system in Trichoplusia ni (cabbage looper) insect cells.[1]

Gene Synthesis and Cloning: The gene encoding the ectodomain of H1/PR8 HA is

synthesized and cloned into a baculovirus transfer vector (e.g., pFastBac).
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Baculovirus Generation: The recombinant transfer vector is used to generate high-titer

recombinant baculovirus in Spodoptera frugiperda (Sf9) cells.

Protein Expression:Trichoplusia ni cells are infected with the recombinant baculovirus at a

high multiplicity of infection and incubated for 72 hours at 27°C.

Harvesting and Lysis: The cells are harvested by centrifugation, and the cell pellet is

resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% Triton X-100,

and protease inhibitors).

Purification: The soluble HA protein is purified from the cell lysate using affinity

chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion

chromatography to obtain a highly pure and homogenous protein sample.

Co-crystallization of the F0045(S)-HA Complex
Co-crystallization is the preferred method for obtaining crystals of the protein-ligand complex,

where the ligand is present with the protein before crystallization trials.

Complex Formation: Purified H1/PR8 HA is incubated with a 5- to 10-fold molar excess of

F0045(S) (dissolved in a suitable solvent like DMSO) for 1-2 hours on ice to ensure complex

formation.

Crystallization Screening: The F0045(S)-HA complex is subjected to sparse matrix screening

using commercially available crystallization screens (e.g., Hampton Research, Qiagen). The

hanging drop vapor diffusion method is commonly employed.

Drop Composition: 1 µL of the protein-ligand complex solution is mixed with 1 µL of the

reservoir solution.

Reservoir Solution: A typical starting condition might involve a polyethylene glycol (PEG)

precipitant (e.g., 10-20% PEG 3350), a buffer (e.g., 0.1 M HEPES pH 7.5), and a salt (e.g.,

0.2 M NaCl).

Crystal Optimization: Initial crystal hits are optimized by varying the precipitant concentration,

pH, and temperature to obtain diffraction-quality crystals.
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X-ray Data Collection and Processing
Cryo-protection: Before X-ray exposure, the crystals are cryo-protected to prevent ice

formation at cryogenic temperatures. This is typically achieved by briefly soaking the crystal

in a solution containing the reservoir components supplemented with a cryoprotectant (e.g.,

20-25% glycerol or ethylene glycol).

Data Collection: The cryo-cooled crystals are mounted on a goniometer and exposed to a

high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a

suitable detector.

Data Processing: The diffraction images are processed using software packages such as

XDS or MOSFLM for indexing, integration, and scaling of the diffraction intensities.

Structure Determination and Refinement
Phase Determination: The crystal structure of the F0045(S)-HA complex is determined by

molecular replacement using a previously determined structure of a related hemagglutinin as

a search model.

Model Building and Refinement: An initial model of the complex is built into the electron

density map using software like Coot. The model is then refined using crystallographic

refinement software (e.g., Phenix or Refmac5) to improve the fit to the experimental data.

Iterative cycles of manual model building and automated refinement are performed until the

R-work and R-free values converge to acceptable levels.[1]

Structure Validation: The final refined structure is validated for its geometric quality and fit to

the electron density using tools such as MolProbity.

Visualization of Experimental Workflow
The following diagram illustrates the key steps in the X-ray crystallography workflow for the

F0045(S)-hemagglutinin complex.
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Caption: Workflow for X-ray Crystallography of the F0045(S)-Hemagglutinin Complex.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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